5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyethylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS2/c1-9-3-2-6-4-7-8-5(10)11-4/h2-3H2,1H3,(H,6,7)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCUHKPVMNCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201947 | |
| Record name | 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731776-65-1 | |
| Record name | 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731776-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol (commonly referred to as MEAT) is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of MEAT, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of MEAT can be represented as follows:
This compound features a thiadiazole ring, which is known for its stability and ability to interact with various biological molecules due to its mesoionic nature. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. MEAT has shown significant antibacterial activity against various strains of bacteria. For instance, in a comparative study:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MEAT | Staphylococcus aureus | 62.5 μg/mL |
| MEAT | Escherichia coli | 125 μg/mL |
| Chloramphenicol | Staphylococcus aureus | 0.4 mg/mL |
These results indicate that while MEAT exhibits moderate antibacterial activity, it is less potent than standard antibiotics like chloramphenicol .
Anticancer Activity
MEAT has also been evaluated for its anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazoles possess significant cytotoxic effects against various cancer cell lines. A study reported the following IC50 values for MEAT derivatives:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 3.3 |
| HCT116 (colon cancer) | 10 |
| A549 (lung cancer) | 0.52 |
These values suggest that MEAT and its derivatives can inhibit cell growth effectively, making them promising candidates for further development in cancer therapy .
Anticonvulsant Activity
The anticonvulsant properties of MEAT have been explored using various animal models. In one study, it demonstrated protective effects against seizures induced by pentylenetetrazol (PTZ):
- LD50 : 3,807.87 mg/kg
- Protection Rate at 100 mg/kg :
- MES method: 66.67%
- PTZ method: 80%
These findings indicate that MEAT may act through GABAergic mechanisms and voltage-gated ion channels to exert its anticonvulsant effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of experiments conducted by Dogan et al. showed that substituted thiadiazoles had varying degrees of activity against S. aureus and E. coli, with some derivatives exhibiting enhanced potency due to structural modifications .
- Cytotoxicity Assessment : Research published in the Egyptian Journal of Chemistry demonstrated that specific thiadiazole derivatives exhibited excellent cytotoxicity against breast cancer cells, suggesting that structural modifications could lead to improved therapeutic agents .
- Anticonvulsant Mechanism : A theoretical study outlined the interaction mechanisms of thiadiazole derivatives with neural receptors, providing insights into how these compounds may influence neuronal excitability .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. Studies have shown that 5-[(2-methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and protein function.
Anticancer Potential
Thiadiazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is necessary to explore its efficacy and safety in clinical settings.
Pesticide Development
The compound's ability to affect biological systems makes it a candidate for developing novel pesticides. Its unique structure allows for targeted action against specific pests while minimizing harm to beneficial organisms. Field trials are needed to assess its effectiveness and environmental impact.
Plant Growth Regulation
Thiadiazoles have been studied for their role in plant growth regulation. Compounds like this compound may enhance growth rates and stress resistance in crops, potentially leading to higher yields and improved food security.
Polymer Synthesis
In materials science, thiadiazole derivatives are explored for synthesizing advanced polymers with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced durability and resistance to environmental degradation.
Nanotechnology
Research into nanomaterials has identified thiadiazoles as potential stabilizers or functionalizing agents in the synthesis of nanoparticles. The unique chemical properties of this compound may facilitate the development of nanocarriers for drug delivery systems.
Heavy Metal Remediation
Recent studies have suggested that thiadiazole compounds can bind heavy metals in contaminated environments, making them useful in remediation strategies. The application of this compound could enhance the efficiency of bioremediation processes by facilitating the removal of toxic metals from soil and water.
Case Studies
Q & A
Basic: What are the standard synthetic routes for 5-[(2-Methoxyethyl)amino]-1,3,4-thiadiazole-2-thiol?
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example:
- Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions forms the thiadiazole core .
- Nucleophilic substitution introduces the (2-methoxyethyl)amino group. Alkylation reagents like bromoalkanes are used in propan-2-ol under reflux to optimize substitution efficiency .
- Key intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) are synthesized first, followed by functionalization with methoxyethyl groups .
Basic: Which spectroscopic and analytical methods confirm the structure and purity of this compound?
Routine characterization includes:
- 1H-NMR : Identifies proton environments (e.g., SH at δ ~10.0 ppm, methoxyethyl protons at δ ~3.2–3.5 ppm) .
- IR Spectroscopy : Confirms thiol (-SH) stretches (~2500 cm⁻¹) and C-N/C-S bonds in the thiadiazole ring .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages within 0.3% deviation from theoretical values) .
- Mass Spectrometry (EI) : Detects molecular ion peaks (e.g., m/z 305 for analogous thiadiazoles) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time and increases yields by enhancing reagent mixing and energy transfer (e.g., 20–30% yield improvement in thiadiazole alkylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation and purification .
- Catalytic additives : Potassium carbonate or sodium methoxide accelerates nucleophilic substitution, while magnesium chloride stabilizes reactive intermediates .
Advanced: How do structural modifications influence biological activity, and how can contradictions in activity data be resolved?
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) on the thiadiazole ring enhances antibacterial activity, while methoxy groups may reduce cytotoxicity .
- Data contradictions : Discrepancies in bioassay results often arise from impurities or inconsistent test models. Mitigation strategies include:
- Repetitive synthesis and purification : Ensure >95% purity via column chromatography .
- Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols across studies .
- Molecular docking : Predict binding interactions (e.g., with bacterial enzymes like dihydrofolate reductase) to rationalize activity trends .
Advanced: What computational approaches predict the compound’s reactivity and biological interactions?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the thiol group) .
- Molecular dynamics (MD) simulations : Model stability in biological membranes or protein-binding pockets (e.g., 100-ns simulations to assess ligand-protein residence times) .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.1 for optimal membrane permeability) .
Advanced: How does the thiol group influence chemical stability and reactivity?
- Oxidative instability : The -SH group is prone to oxidation, forming disulfide dimers. Stabilization methods include:
- Reactivity : The thiol group participates in Michael additions or metal coordination (e.g., Cu²⁺ complexes for enhanced antimicrobial activity) .
Advanced: What factorial design principles apply to optimizing multi-step syntheses?
- Two-level factorial design : Vary factors like temperature (60–100°C), solvent ratio (ethanol/water), and catalyst loading to identify optimal conditions .
- Response surface methodology (RSM) : Models interactions between variables (e.g., reflux time vs. alkylation yield) to maximize efficiency .
Basic: What are common applications of this compound in academic research?
- Antimicrobial studies : Tested against Gram-positive bacteria (e.g., Bacillus subtilis) via agar diffusion assays .
- Coordination chemistry : Serves as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic or sensor applications .
Advanced: How are contradictions in spectroscopic data (e.g., NMR shifts) addressed?
- Deuterated solvent calibration : Ensure consistent DMSO-d6 or CDCl3 use to avoid solvent-induced shift variations .
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals in complex derivatives .
Advanced: What strategies validate the compound’s biological activity mechanisms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
